4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide
Description
4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a pyrazolopyrimidine derivative characterized by a bicyclic pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Key structural features include:
- A 4-oxo group at position 4 of the pyrimidine ring.
- A p-tolyl substituent (para-methylphenyl) at position 1 of the pyrazole ring.
- A butyl chain linked to a cyclohexanecarboxamide group at position N-3.
This compound is hypothesized to exhibit kinase-inhibitory or carbonic anhydrase (CA)-targeting activity due to structural similarities with known bioactive molecules . However, its exact mechanism and therapeutic applications require further validation.
Properties
IUPAC Name |
4-butyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-3-4-5-17-8-10-18(11-9-17)22(29)26-27-15-24-21-20(23(27)30)14-25-28(21)19-12-6-16(2)7-13-19/h6-7,12-15,17-18H,3-5,8-11H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNJQEPFNHNRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide (CAS Number: 900007-70-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O2 |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 900007-70-7 |
The compound features a complex structure that includes a cyclohexanecarboxamide moiety and a pyrazolo-pyrimidine framework, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anticoagulant Properties
Research has highlighted that compounds related to pyrazolo[3,4-d]pyrimidines can act as potent inhibitors of factor Xa (fXa), an essential component in the coagulation cascade. For example, modifications in the pyrazole ring have led to enhanced binding affinity and selectivity towards fXa, suggesting that this compound may possess similar anticoagulant effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from studies on related pyrazole derivatives that have demonstrated inhibition of cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response, and their inhibition leads to reduced production of pro-inflammatory mediators.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Pyrazolo-Pyrimidine Core : This core is essential for the interaction with biological targets such as enzymes and receptors.
- Substituents : The butyl and p-tolyl groups enhance lipophilicity and may improve bioavailability.
Case Studies
- Anticancer Evaluation : In vitro studies showed that similar compounds inhibited MCF-7 cell growth by inducing apoptosis through mitochondrial pathways. The IC50 values were significantly lower than those of standard chemotherapeutics .
- Anticoagulant Activity : A comparative study of various pyrazolo derivatives demonstrated that modifications at the N-position could enhance fXa inhibition by up to 50% compared to unmodified compounds .
- Inflammation Model : In animal models, compounds with similar structures exhibited reduced paw edema in carrageenan-induced inflammation assays, indicating potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor , particularly targeting kinases involved in cancer progression. Its structure allows it to bind effectively to enzyme active sites, inhibiting their function and altering metabolic pathways essential for tumor growth .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, related compounds have shown IC50 values as low as 0.016 µM against wild-type epidermal growth factor receptor (EGFR), indicating potent activity . The mechanism involves the inhibition of signaling pathways associated with cell proliferation and survival, potentially inducing apoptosis through modulation of BAX/Bcl-2 ratios .
Therapeutic Potential
Due to its enzyme inhibitory properties and anticancer activity, this compound is being explored as a lead candidate for developing new drugs aimed at treating various diseases, including cancer and inflammatory conditions .
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- Study on Anticancer Properties : Research has indicated that derivatives exhibit notable cytotoxicity against breast and lung cancer cells. The study employed molecular docking techniques to confirm strong binding affinities to key targets like EGFR .
- Enzyme Inhibition Studies : Various assays demonstrated that the compound effectively inhibits specific kinases involved in cell signaling pathways critical for tumor growth .
Comparison with Similar Compounds
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The butyl-cyclohexanecarboxamide chain likely increases logP compared to urea derivatives, favoring blood-brain barrier penetration but risking hepatotoxicity .
- Metabolism : The p-tolyl group’s methyl substituent is less prone to oxidative metabolism than PP2’s chlorophenyl group, suggesting a longer half-life .
Q & A
Q. What strategies validate target engagement in cellular models for this compound?
- Methodological Answer : Use cellular thermal shift assays (CETSA) or biotinylated probes for pull-down studies. CRISPR knockouts of putative targets (e.g., kinases) confirm phenotype rescue. For intracellular concentration measurements, combine LC-MS with stable isotope labeling .
Methodological Notes
- Data Contradiction Analysis : Always cross-verify experimental results with orthogonal techniques. For example, discrepancies in IC values between enzymatic and cellular assays may stem from membrane permeability or efflux pump activity .
- Experimental Design : Incorporate factorial design (e.g., Design-Expert®) for multi-variable optimization in synthesis and bioassays. This minimizes resource expenditure while maximizing data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
